molecular formula C7H4FIN2 B13936515 3-Amino-6-fluoro-2-iodobenzonitrile

3-Amino-6-fluoro-2-iodobenzonitrile

Cat. No.: B13936515
M. Wt: 262.02 g/mol
InChI Key: VLRQJZSYEQQEJA-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2 It is a derivative of benzonitrile, featuring amino, fluoro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-2-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 3-amino-6-fluorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-2-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while coupling reactions with aryl halides produce biaryl compounds .

Scientific Research Applications

3-Amino-6-fluoro-2-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-2-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo substituents can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzonitrile
  • 3-Fluoro-2-iodobenzonitrile
  • 2-Fluoro-6-iodobenzonitrile

Uniqueness

3-Amino-6-fluoro-2-iodobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

3-amino-6-fluoro-2-iodobenzonitrile

InChI

InChI=1S/C7H4FIN2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2

InChI Key

VLRQJZSYEQQEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)I)C#N)F

Origin of Product

United States

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